5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid

Description

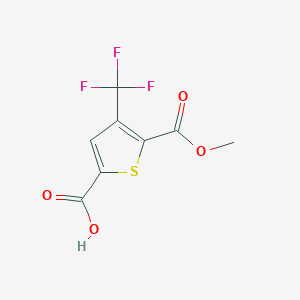

Chemical Structure:

The compound 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid (CAS: 1400661-81-5) features a thiophene ring substituted with a methoxycarbonyl group at position 5, a trifluoromethyl group at position 4, and a carboxylic acid group at position 2. Its molecular formula is C₈H₅F₃O₄S, with a molecular weight of 254.18 g/mol and a purity of ≥97% .

Applications and Significance:

Thiophene derivatives are widely used in materials science and pharmaceuticals due to their delocalized π-electron systems, which enhance electronic properties and biological activity . This compound serves as a precursor for synthesizing functionalized molecules, including luminescent materials and bioactive agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name |

5-methoxycarbonyl-4-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4S/c1-15-7(14)5-3(8(9,10)11)2-4(16-5)6(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYDFTMULJQTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400661-81-5 | |

| Record name | 5-(methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The methoxycarbonyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. Common reagents for these reactions include methyl chloroformate for the methoxycarbonyl group and trifluoromethyl iodide for the trifluoromethyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Methyl chloroformate, trifluoromethyl iodide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Staphylococcus aureus | 0.30 |

| Bacillus subtilis | 0.35 |

These findings indicate effective inhibition against clinically relevant pathogens, suggesting potential for development as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 10.0 |

The compound shows significant cytotoxicity, indicating its potential as a lead compound in cancer therapy, especially when combined with other treatments.

Materials Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials:

- Conductive Polymers : The incorporation of this thiophene derivative into polymer matrices enhances electrical conductivity, making it suitable for applications in organic electronics.

- Dyes and Pigments : The compound's vibrant color properties can be harnessed in dye production for various industrial applications.

Agrochemical Applications

The compound has also shown potential in agrochemical formulations:

- Herbicidal Activity : Preliminary studies indicate that derivatives of this compound exhibit herbicidal properties against certain weed species, suggesting its utility in agricultural practices.

- Pesticide Development : The trifluoromethyl group enhances the bioactivity of compounds, making them more effective as pesticides.

Case Studies and Research Findings

-

Combination Therapy in Cancer Treatment :

A study demonstrated that combining this compound with existing chemotherapeutics resulted in enhanced efficacy against HepG2 cells. Lower concentrations were required to achieve similar cytotoxic effects compared to monotherapy. -

In Vivo Studies :

Animal model studies indicated that the compound could be safely administered at lower doses without significant toxicity, while higher doses led to adverse effects such as cellular damage. This highlights the importance of dosage optimization in therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxycarbonyl group may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and key features of analogous thiophene-based carboxylic acids:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) and methoxycarbonyl (-OCH₃CO) in the target compound enhance electrophilicity, facilitating nucleophilic substitutions compared to phenyl or methyl substituents .

- Solubility : The carboxylic acid group improves water solubility, but bulky substituents (e.g., 4-phenyl in ) reduce it.

- Thermal Stability : The compound from has a higher melting point (130–132°C) due to increased molecular rigidity from the phenyl group.

Reactivity Differences :

- The trifluoromethyl group in the target compound reduces electron density on the thiophene ring, making it less reactive toward electrophilic aromatic substitution compared to methyl- or phenyl-substituted analogs .

- The methoxycarbonyl group at position 5 can undergo hydrolysis to a carboxylic acid, increasing polarity for downstream applications .

Biological Activity

5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including anti-cancer properties, metabolic effects, and pharmacokinetic profiles.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 196.15 g/mol. The presence of a trifluoromethyl group is known to enhance biological activity by influencing lipophilicity and electronic properties, making it a valuable moiety in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C6H3F3O2S |

| Molecular Weight | 196.15 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.32 to 3.62 |

| H-bond Donors/Acceptors | 1 / 5 |

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. A study involving isoxazole derivatives with similar trifluoromethyl groups demonstrated significant anti-cancer activity against various cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). For instance, a related compound exhibited an IC50 of 2.63 μM, indicating potent activity that could be attributed to the trifluoromethyl moiety enhancing its interaction with biological targets .

Case Study: Isoxazole Derivatives

- Compound : 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole

- IC50 : 2.63 μM against MCF-7

- Mechanism : Induction of apoptosis and cell cycle arrest.

Metabolic Effects

The compound may also influence metabolic pathways. In related research, compounds with similar thiophene structures were shown to modulate lipid metabolism by inhibiting specific transcription factors involved in lipid biosynthesis, such as SREBP-1c. This suggests that this compound could have applications in managing metabolic disorders .

Table: Summary of Metabolic Effects

| Compound | Effect on Lipid Metabolism | Mechanism |

|---|---|---|

| ZJ001 (related compound) | Reduced hepatic lipid accumulation | Inhibition of SREBP-1c pathway |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Its favorable Log P values suggest good membrane permeability, which is essential for oral bioavailability. Additionally, studies indicate that it does not inhibit major cytochrome P450 enzymes (CYPs), reducing the risk of drug-drug interactions .

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.